Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
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Overview
Description
Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyloxyamino group and an ethyl ester group. The oxalate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxyamino Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a benzyloxyamino group using suitable reagents and conditions.
Esterification: The carboxylate group is esterified with ethanol to form the ethyl ester.
Formation of the Oxalate Salt: The final step involves the reaction of the ethyl ester with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The benzyloxyamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The benzyloxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate involves its interaction with specific molecular targets. The benzyloxyamino group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring provides structural stability and enhances binding affinity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S,5S)-5-((methoxy)amino)piperidine-2-carboxylate oxalate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl (2S,5S)-5-((ethoxy)amino)piperidine-2-carboxylate oxalate: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate is unique due to the presence of the benzyloxyamino group, which provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the benzyloxy group plays a crucial role in the compound’s activity.
Properties
Molecular Formula |
C17H24N2O7 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl (2S,5S)-5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid |
InChI |
InChI=1S/C15H22N2O3.C2H2O4/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12;3-1(4)2(5)6/h3-7,13-14,16-17H,2,8-11H2,1H3;(H,3,4)(H,5,6)/t13-,14-;/m0./s1 |
InChI Key |
PYUXATUBICTSNB-IODNYQNNSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Canonical SMILES |
CCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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